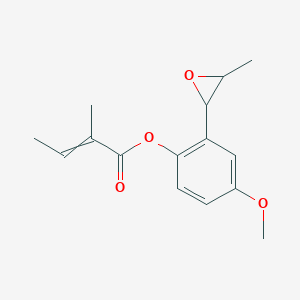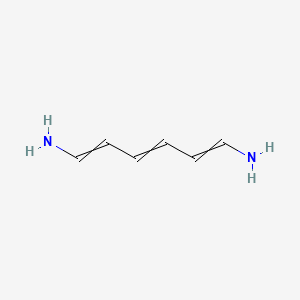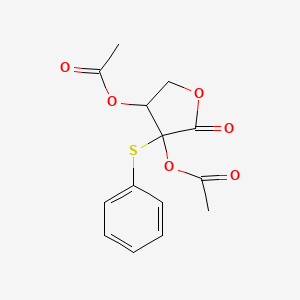
2-Oxo-3-(phenylsulfanyl)oxolane-3,4-diyl diacetate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Oxo-3-(phenylsulfanyl)oxolane-3,4-diyl diacetate is an organic compound with the molecular formula C14H14O6S It is characterized by the presence of an oxolane ring substituted with a phenylsulfanyl group and two acetate groups
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-Oxo-3-(phenylsulfanyl)oxolane-3,4-diyl diacetate typically involves the reaction of 2-mercapto-3-phenylquinazolin-4(3H)-one with ethyl chloroacetate . The reaction conditions often include the use of a base such as sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reaction. The reaction is carried out in an organic solvent like ethanol or methanol under reflux conditions to ensure complete conversion of the reactants to the desired product .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the compound in high purity.
Análisis De Reacciones Químicas
Types of Reactions
2-Oxo-3-(phenylsulfanyl)oxolane-3,4-diyl diacetate can undergo various types of chemical reactions, including:
Oxidation: The phenylsulfanyl group can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The oxolane ring can be reduced to form the corresponding diol using reducing agents such as lithium aluminum hydride.
Substitution: The acetate groups can be substituted with other functional groups using nucleophiles like amines or alcohols under basic conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Amines, alcohols, sodium hydroxide, potassium carbonate.
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: Diols.
Substitution: Amides, esters.
Aplicaciones Científicas De Investigación
2-Oxo-3-(phenylsulfanyl)oxolane-3,4-diyl diacetate has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules and heterocycles.
Biology: The compound’s derivatives have shown potential as antimicrobial and anticancer agents.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Mecanismo De Acción
The mechanism of action of 2-Oxo-3-(phenylsulfanyl)oxolane-3,4-diyl diacetate involves its interaction with specific molecular targets and pathways. The phenylsulfanyl group can interact with biological macromolecules, leading to the inhibition of enzymes or disruption of cellular processes. The oxolane ring and acetate groups may also contribute to the compound’s biological activity by enhancing its binding affinity to target proteins .
Comparación Con Compuestos Similares
Similar Compounds
- Ethyl 2-[(4-oxo-3-phenyl-3,4-dihydroquinazolin-2-yl)sulfanyl]acetate .
- Diethyl 2,2′-(2-oxo-1H-benzo[d]imidazole-1,3(2H)-diyl) diacetate .
Uniqueness
2-Oxo-3-(phenylsulfanyl)oxolane-3,4-diyl diacetate is unique due to its specific structural features, such as the oxolane ring and phenylsulfanyl group, which confer distinct chemical and biological properties
Propiedades
Número CAS |
192061-25-9 |
|---|---|
Fórmula molecular |
C14H14O6S |
Peso molecular |
310.32 g/mol |
Nombre IUPAC |
(4-acetyloxy-5-oxo-4-phenylsulfanyloxolan-3-yl) acetate |
InChI |
InChI=1S/C14H14O6S/c1-9(15)19-12-8-18-13(17)14(12,20-10(2)16)21-11-6-4-3-5-7-11/h3-7,12H,8H2,1-2H3 |
Clave InChI |
FONHBLNENZYORL-UHFFFAOYSA-N |
SMILES canónico |
CC(=O)OC1COC(=O)C1(OC(=O)C)SC2=CC=CC=C2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


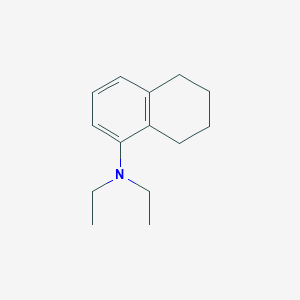
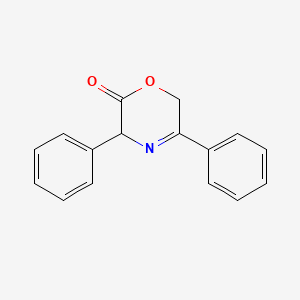

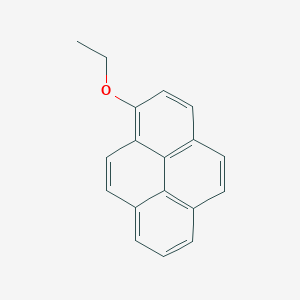
![(2S)-2-{[Tri(propan-2-yl)silyl]oxy}heptanal](/img/structure/B12555625.png)
![2H-1-Benzopyran-2-one, 3-[5-(4-chlorophenyl)-1,3,4-oxadiazol-2-yl]-](/img/structure/B12555635.png)
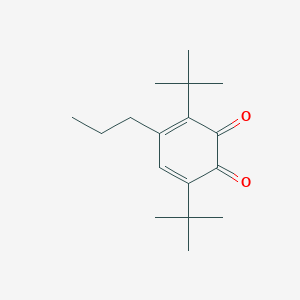
![2H-1,3-Benzothiazin-4(3H)-one, 3-[2-(nitrooxy)ethyl]-](/img/structure/B12555642.png)
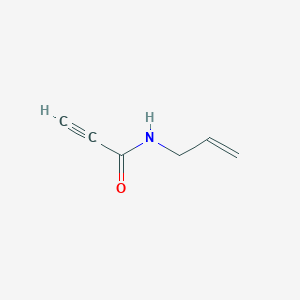
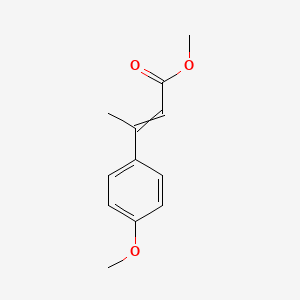
![2,5-Bis[(propan-2-yl)oxy]benzoic acid](/img/structure/B12555649.png)
